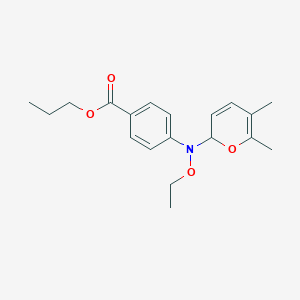

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate is an organic compound that belongs to the class of benzoates. This compound features a benzoate ester linked to a pyran ring, which is further substituted with dimethyl and ethoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate typically involves a multi-step process:

Formation of the Pyran Ring: The pyran ring can be synthesized through the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions.

Amination: The pyran ring is then subjected to amination with ethoxyamine to introduce the ethoxyamino group.

Esterification: The final step involves the esterification of the aminated pyran ring with propyl 4-hydroxybenzoate under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as lanthanide triflates or silver(I) triflate can be employed to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyamino group using reagents like sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates or pyran derivatives.

Scientific Research Applications

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The ethoxyamino group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-Pyrone Derivatives: Compounds like 4-alkynyl-6-methyl-2-pyrone and 4-alkenyl-6-methyl-2-pyrone share structural similarities with Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate.

5,6-Dihydro-2H-pyran-2-ones:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the pyran ring and the benzoate ester makes it a versatile compound for various applications.

Biological Activity

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzoate moiety linked to a pyran derivative, featuring both ethoxy and amino functional groups. This structure contributes to its reactivity and biological activity. The molecular formula is C18H25N2O4, with a molecular weight of approximately 333.40 g/mol.

Structural Features

| Feature | Description |

|---|---|

| Benzoate Group | Provides ester characteristics |

| Pyran Ring | Contributes to unique reactivity |

| Ethoxy Group | Enhances solubility and biological interactions |

| Amino Group | Potential for hydrogen bonding and reactivity |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential antimicrobial activity.

- Enzyme Inhibition : The presence of the amino group suggests possible interactions with enzymes, potentially inhibiting their activity.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of related compounds, revealing that derivatives of pyran structures possess significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

- Antioxidant Evaluation : Research on similar compounds demonstrated their ability to scavenge free radicals effectively, suggesting that this compound may also exhibit strong antioxidant effects .

- Enzyme Interaction Studies : Preliminary studies indicate that compounds with similar functional groups can act as inhibitors of specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-amino benzoate | Amino group on benzoate | Moderate antimicrobial activity |

| 5-Methyl pyranone | Pyran ring with a methyl substituent | Antioxidant properties |

| Propyl 3-(dimethylamino)benzoate | Dimethylamino group attached to benzoate | Limited antibacterial activity |

| Benzoyl propionic acid | Benzoic acid derivative | Anti-inflammatory properties |

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that highlight its reactivity as an ester and amine. The compound's ability to undergo hydrolysis and other transformations makes it an interesting subject for further chemical studies .

Future Directions

Future research should focus on:

- In Vivo Studies : Evaluating the biological activity in live models to understand pharmacokinetics and therapeutic potential.

- Mechanistic Studies : Investigating the specific interactions at the molecular level with target enzymes or receptors.

- Formulation Development : Exploring the formulation of this compound in drug delivery systems for enhanced bioavailability.

Properties

Molecular Formula |

C19H25NO4 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

propyl 4-[(5,6-dimethyl-2H-pyran-2-yl)-ethoxyamino]benzoate |

InChI |

InChI=1S/C19H25NO4/c1-5-13-22-19(21)16-8-10-17(11-9-16)20(23-6-2)18-12-7-14(3)15(4)24-18/h7-12,18H,5-6,13H2,1-4H3 |

InChI Key |

MOMBLJRURDFOKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)N(C2C=CC(=C(O2)C)C)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.